N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features a benzodioxole ring, a naphthalene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Naphthalene Ring Functionalization: Introduction of the dimethylamino group to the naphthalene ring can be done via electrophilic aromatic substitution.
Sulfonamide Formation: The final step involves the reaction of the naphthalene derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases, especially if they show activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-yl)-5-aminonaphthalene-1-sulfonamide
- N-(2H-1,3-Benzodioxol-5-yl)-5-(methylamino)naphthalene-1-sulfonamide
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the presence of both the benzodioxole and dimethylamino groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
60052-79-1 |
---|---|
Molecular Formula |
C19H18N2O4S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H18N2O4S/c1-21(2)16-7-3-6-15-14(16)5-4-8-19(15)26(22,23)20-13-9-10-17-18(11-13)25-12-24-17/h3-11,20H,12H2,1-2H3 |
InChI Key |
KLSQLPPWRNNDEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.